2-(3-氨基苯基)乙酸乙酯

描述

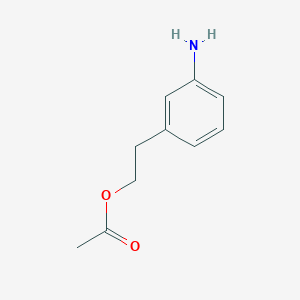

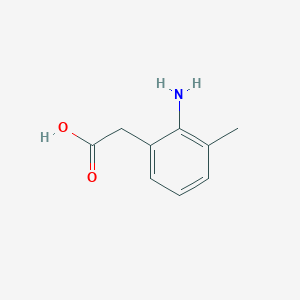

“2-(3-Aminophenyl)ethyl acetate” is a compound with the IUPAC name ethyl (3-aminophenyl)acetate . It has a molecular weight of 179.22 . The compound is in liquid form .

Molecular Structure Analysis

The molecular formula of “2-(3-Aminophenyl)ethyl acetate” is C10H13NO2 . The InChI code is 1S/C10H13NO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3 . The compound has a topological polar surface area of 52.3 Ų .

Physical And Chemical Properties Analysis

“2-(3-Aminophenyl)ethyl acetate” is a liquid . It has a molecular weight of 179.22 g/mol . The compound has a topological polar surface area of 52.3 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 .

科学研究应用

Synthesis of Tetrahydroquinolines

2-(3-Aminophenyl)ethyl acetate: is utilized in the synthesis of highly substituted tetrahydroquinolines . These compounds are of significant interest due to their pharmacological properties, including their potential use as antimalarial, antibacterial, and antitumor agents. The process involves a multi-component cascade reaction that allows for the efficient synthesis of these complex structures.

Development of Indole Derivatives

The compound serves as a precursor in the development of indole derivatives . Indoles are a critical scaffold in medicinal chemistry, found in many biologically active molecules. These derivatives exhibit a wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer properties, making them valuable in drug discovery and development.

Creation of Aroma-Active Esters

In the food and beverage industry, 2-(3-Aminophenyl)ethyl acetate can be used to create aroma-active esters . These esters contribute to the flavor and fragrance profiles of various products, enhancing consumer appeal. The versatility of the compound allows for the synthesis of a diverse array of esters with different sensory attributes.

Pharmaceutical Applications

This chemical is instrumental in pharmaceutical research, where it’s used to synthesize compounds with potential therapeutic benefits . Its role in creating phenoxy acetamide derivatives, for instance, is crucial as these compounds are explored for their efficacy in treating a variety of conditions, from inflammation to neurological disorders.

Analytical Chemistry

The compound’s distinct chemical structure makes it useful in analytical chemistry as a standard or reagent . It can be used to calibrate instruments or participate in chemical reactions that produce measurable end products, aiding in the quantification and analysis of various substances.

Agrochemical Research

In agrochemical research, derivatives of 2-(3-Aminophenyl)ethyl acetate are investigated for their potential use as herbicides or pesticides . The ability to disrupt specific biological pathways in pests or weeds without harming crops makes it a candidate for developing safer and more effective agrochemicals.

安全和危害

属性

IUPAC Name |

2-(3-aminophenyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(12)13-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDUZFDDVZEHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminophenyl)ethyl acetate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-[2-[2-[2-[2-[2-[2-(2-Acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B1373806.png)

![2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B1373814.png)